Dibenzyl chlorophosphonate

Organophosphorus synthesis Halogenation Reagent selectivity

Dibenzyl chlorophosphonate is the preferred phosphorylating agent for complex syntheses requiring orthogonal protection. Its benzyl groups allow clean deprotection via hydrogenolysis, essential for nucleoside phosphorylation, ProTide prodrugs, and inositol polyphosphates. Unlike other chlorophosphates, it offers mild, selective deprotection compatible with acid- and base-sensitive substrates. Supplied as ≥95% purity solution; must be stored at -20°C under inert gas. Ideal for drug discovery and chemical biology applications.

Molecular Formula C14H14ClO3P
Molecular Weight 296.68 g/mol
CAS No. 538-37-4
Cat. No. B014004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl chlorophosphonate
CAS538-37-4
SynonymsChlorophosphoric Acid Dibenzyl Ester;  Dibenzyl Phosphorochloridate; 
Molecular FormulaC14H14ClO3P
Molecular Weight296.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
InChIInChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyYADJFRGSGWGMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Chlorophosphonate (CAS 538-37-4): A Foundational Phosphorylating Agent for Nucleotide and Prodrug Synthesis


Dibenzyl chlorophosphonate (CAS 538-37-4), also known as dibenzylphosphoryl chloride (DBPCl), is an organophosphorus compound widely recognized as a versatile phosphorylating agent . Its core chemical function is the transfer of a dibenzylphosphoryl group to nucleophiles, such as alcohols, amines, and nucleosides . This reaction is foundational in organic synthesis, particularly for introducing phosphate moieties that can be subsequently deprotected via hydrogenolysis to yield the desired free phosphates or phosphoramidates [1]. The compound is characterized as a thick oil that is prone to decomposition upon standing or distillation, necessitating careful handling and often requiring its preparation immediately before use or storage under inert conditions at low temperatures (e.g., -20°C) .

Procurement Pitfall: Why Dibenzyl Chlorophosphonate Cannot Be Trivially Substituted with Other Chlorophosphates


While several chlorophosphate reagents exist for phosphorylation (e.g., diphenyl chlorophosphate, diethyl chlorophosphate), generic substitution in a synthetic route optimized for dibenzyl chlorophosphonate is not straightforward and often leads to failure. The primary reason is the orthogonal deprotection strategy enabled by the benzyl (Bn) protecting group. The Bn group can be cleanly removed via hydrogenolysis, a mild condition compatible with many functional groups, whereas the phenyl (Ph) group of diphenyl chlorophosphate is not similarly labile, and the ethyl (Et) group of diethyl chlorophosphate requires harsh acidic or basic hydrolysis [1]. Furthermore, the reactivity profile is distinct; the benzyl group provides a different steric and electronic environment compared to smaller alkyl groups like ethyl, which can dramatically alter reaction rates and selectivity with complex nucleophiles [2]. Finally, the compound's inherent instability demands specific handling and storage protocols (cold, inert conditions) . Substituting with a more stable analog like di(p-substituted benzyl) chlorophosphonate may offer better physical properties but introduces different reactivity and requires re-validation of the entire synthetic sequence .

Quantitative Differentiation: A Comparative Data Guide for Dibenzyl Chlorophosphonate vs. Key Analogs


Comparative Synthetic Utility in α-Chlorophosphonate Formation: The Carbon Tetrachloride Advantage

The utility of carbon tetrachloride as a halogenating agent is specifically limited to dibenzyl phosphonates [1]. This is a class-level inference demonstrating a unique, albeit narrow, synthetic window. When other chlorinating agents are used on non-dibenzyl substrates, yields can plummet. For instance, using phosphoryl chloride for similar transformations results in a yield of only 23% [1]. This highlights that the dibenzyl phosphonate system has a specific, favorable interaction with CCl4 that is not generalizable, making the dibenzyl starting material (and its chlorinated product) a uniquely accessible entry point for this specific transformation.

Organophosphorus synthesis Halogenation Reagent selectivity

Physical Stability Trade-off: DBPCl vs. Di(p-substituted benzyl) Chlorophosphonates

Dibenzyl chlorophosphonate (BPC) is a thick oil that decomposes on standing or distillation, requiring storage in a freezer at -20°C and is often prepared just prior to use [1]. Its p-substituted benzyl analogs are crystalline solids, offering a clear handling and stability advantage over the parent compound. However, this improved physical property comes with the critical caveat that their reactivities are 'similar' to the parent chloridate . This trade-off is a key procurement consideration: the p-substituted analogs offer operational convenience but at the cost of deviating from a well-established, literature-precedented reactivity profile.

Reagent handling Stability Phosphorylation

Validated Application in Prodrug Design: Enhancing Solubility via N-Phosphorylation

In a study by Yan et al. (2016), dibenzylphosphoryl chloride (DBPCl) was used to synthesize a phosphoramidate prodrug of an antiproliferative indole chalcone derivative (14k-P) [1]. This is a direct application. The phosphorylation step was crucial for improving the solubility of the parent compound (14k) [1]. This demonstrates the compound's value in a real-world drug discovery context, specifically to overcome poor drug-like properties of a lead compound.

Medicinal chemistry Prodrug design Phosphoramidate synthesis

High-Value Applications: Where Dibenzyl Chlorophosphonate Delivers Proven Impact


Synthesis of Nucleotides and Nucleotide Coenzymes

This is the classic and most well-precedented application. Dibenzyl chlorophosphonate is the reagent of choice for installing a protected phosphate group onto nucleosides. The subsequent removal of the benzyl protecting groups via mild hydrogenolysis yields the free nucleotide phosphate without degrading the sensitive glycosidic bond or other base-labile functionalities [1]. This is a well-established route to compounds like adenosine triphosphate (ATP) analogs [2].

Development of Phosphoramidate Prodrugs (ProTide Technology)

As demonstrated in the synthesis of compound 14k-P, this reagent is instrumental in creating phosphoramidate prodrugs [3]. The ProTide approach is a powerful strategy in antiviral and anticancer drug development to improve the cellular uptake and activation of nucleoside analogs. The benzyl ester is a key component, as it is cleaved intracellularly by carboxylesterases to initiate the prodrug activation cascade.

Preparation of Sensitive Phosphate Monoesters and Amides

When the target molecule contains acid- or base-sensitive functional groups, the use of diethyl or dimethyl chlorophosphates is precluded due to the harsh conditions required for their deprotection. The benzyl group of dibenzyl chlorophosphonate can be removed under neutral, reductive conditions (H2, Pd/C), making it the only viable option for a wide range of complex and fragile natural products and synthetic intermediates [1].

Research on Inositol Polyphosphate Signaling Molecules

The synthesis of complex inositol polyphosphates, which are crucial cellular signaling mediators, often relies on dibenzyl chlorophosphonate. The benzyl group provides the necessary orthogonal protection strategy in multi-step syntheses, allowing for the sequential introduction of multiple phosphate groups onto the inositol ring system [4].

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